
N-(3,5-dimethyl-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-2-nitrophenyl)acetamide, commonly known as DMNAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNAA is a yellow crystalline powder with a molecular weight of 226.23 g/mol and a melting point of 139-141°C. This compound is widely used in various industries, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of DMNAA is not well understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, and dihydrofolate reductase, an enzyme involved in the synthesis of DNA. DMNAA has also been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.
Biochemical and Physiological Effects
DMNAA has been shown to have several biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. DMNAA has also been found to induce DNA damage and apoptosis in cells. In animal studies, DMNAA has been shown to cause liver and kidney damage at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
DMNAA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMNAA has also been shown to have a broad spectrum of biological activity, making it a useful tool for studying various cellular pathways. However, DMNAA has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on DMNAA. One area of research is the development of DMNAA derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of DMNAA, which could lead to the development of new drugs targeting specific cellular pathways. Additionally, more studies are needed to understand the potential applications of DMNAA in the fields of materials science and agrochemicals.
In conclusion, DMNAA is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science. While there is still much to learn about the mechanism of action of DMNAA, its broad spectrum of biological activity makes it a useful tool for studying various cellular pathways. Future research on DMNAA could lead to the development of new drugs targeting specific cellular pathways and the discovery of new applications in materials science and agrochemicals.
Synthesemethoden
DMNAA can be synthesized through several methods, including the reaction between 3,5-dimethyl-2-nitrophenol and acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields DMNAA with high purity and yield. Other methods of synthesis include the reaction between 2-nitro-4,6-dimethylphenol and acetic anhydride or acetyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
DMNAA has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, DMNAA has been investigated for its antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. DMNAA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
N-(3,5-dimethyl-2-nitrophenyl)acetamide |
|---|---|
Molekularformel |
C10H12N2O3 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
N-(3,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-7(2)10(12(14)15)9(5-6)11-8(3)13/h4-5H,1-3H3,(H,11,13) |
InChI-Schlüssel |
MSSWENRBNJUJLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



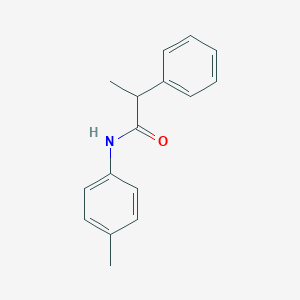
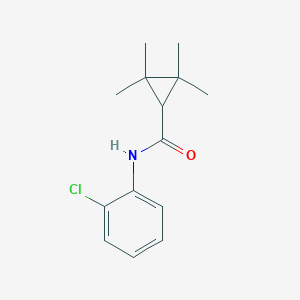
![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

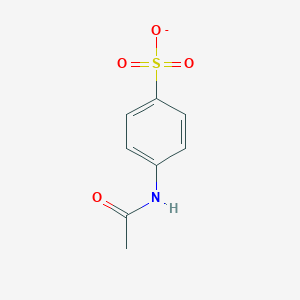
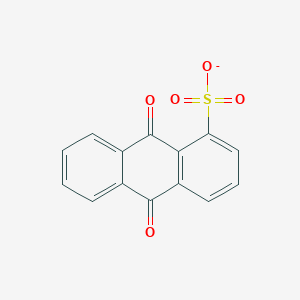
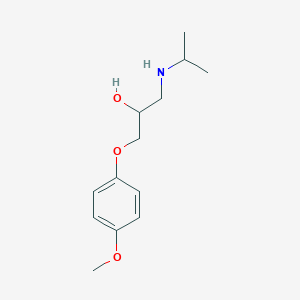
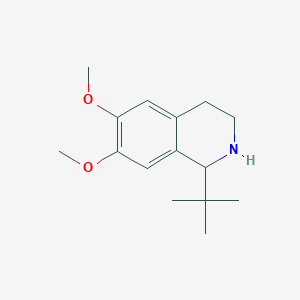
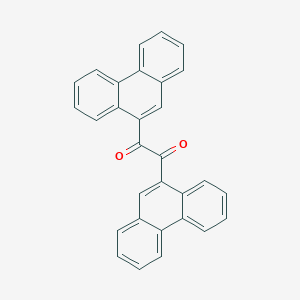
![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)

![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)

